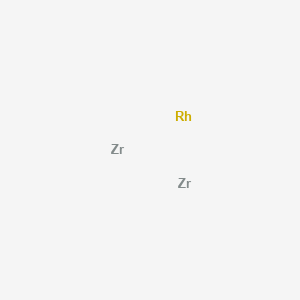
Rhodium--zirconium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium-zirconium (1/2) is an intermetallic compound formed by the combination of rhodium and zirconium in a 1:2 ratio. This compound is known for its unique properties, including high thermal stability, corrosion resistance, and superconductivity. It has garnered significant interest in various fields, including materials science and catalysis.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of rhodium-zirconium (1/2) typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental rhodium and zirconium powders at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation. The mixture is heated to temperatures ranging from 1000°C to 1500°C until the desired intermetallic compound is formed .
Industrial Production Methods: Industrial production of rhodium-zirconium (1/2) often employs arc melting or induction melting techniques. These methods involve melting the elemental powders in a controlled environment, followed by rapid cooling to obtain the intermetallic compound. The resulting material is then subjected to further processing, such as annealing, to enhance its properties .
化学反应分析
Types of Reactions: Rhodium-zirconium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or air at elevated temperatures, leading to the formation of rhodium oxide and zirconium oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the oxides back to the metallic state.
Major Products Formed: The major products formed from these reactions include rhodium oxide, zirconium oxide, and various substituted intermetallic compounds, depending on the reagents and conditions used .
科学研究应用
Rhodium-zirconium (1/2) has a wide range of applications in scientific research:
Chemistry:
Biology and Medicine:
Biomedical Applications: Research is ongoing to explore the potential use of rhodium-zirconium (1/2) in biomedical applications, such as drug delivery systems and imaging agents.
Industry:
作用机制
The mechanism by which rhodium-zirconium (1/2) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound’s unique arrangement of rhodium and zirconium atoms allows for efficient electron transfer and activation of reactants. In catalytic applications, the rhodium atoms often serve as active sites for chemical reactions, while the zirconium atoms provide structural stability .
相似化合物的比较
Rhodium-Platinum (1/2): Similar to rhodium-zirconium (1/2), this compound exhibits high catalytic activity but differs in its electronic properties and stability.
Zirconium-Nickel (1/2): This compound is known for its hydrogen storage capabilities, which sets it apart from rhodium-zirconium (1/2).
Uniqueness: Rhodium-zirconium (1/2) is unique due to its combination of high thermal stability, corrosion resistance, and superconducting properties. These characteristics make it a versatile material for various advanced applications .
属性
CAS 编号 |
12166-17-5 |
|---|---|
分子式 |
RhZr2 |
分子量 |
285.35 g/mol |
IUPAC 名称 |
rhodium;zirconium |
InChI |
InChI=1S/Rh.2Zr |
InChI 键 |
KGXYJYPSRYUTEM-UHFFFAOYSA-N |
规范 SMILES |
[Zr].[Zr].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


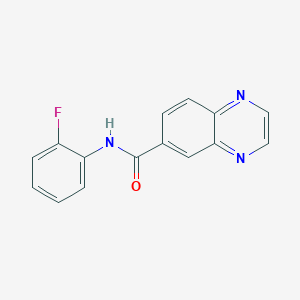
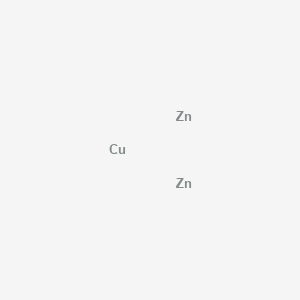
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
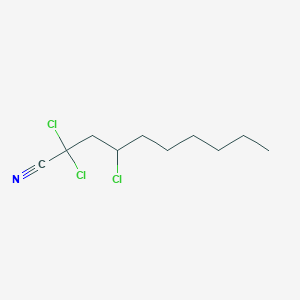
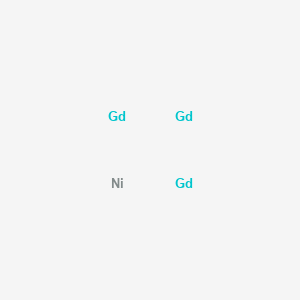
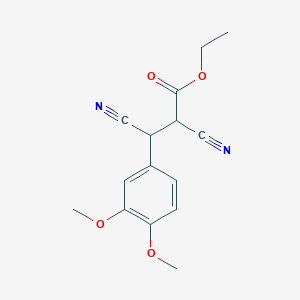
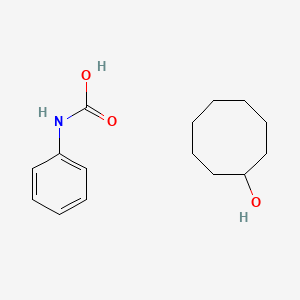

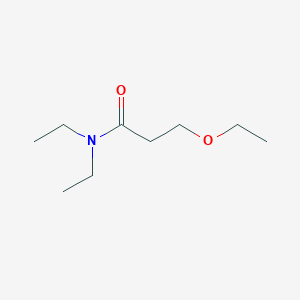
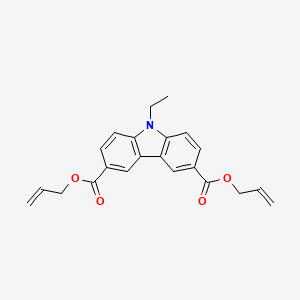
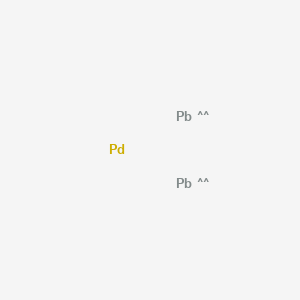

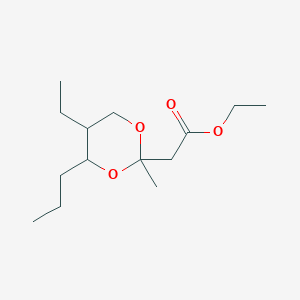
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)
